(2Z)-6-(4-methoxybenzyl)-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound “(2Z)-6-(4-methoxybenzyl)-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted benzyl halides, pyrazole derivatives, and thiazolo[3,2-b][1,2,4]triazine precursors. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the methoxybenzyl group.
Condensation reactions: to form the pyrazole ring.
Cyclization reactions: to construct the thiazolo[3,2-b][1,2,4]triazine core.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: to accelerate reaction rates.
Solvent selection: to enhance solubility and reaction efficiency.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its unique chemical properties in material science.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:
Binding to active sites: on enzymes, inhibiting their activity.
Modulating receptor activity: , affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazine derivatives: Known for their diverse biological activities.
Pyrazole derivatives: Widely studied for their pharmacological properties.
Uniqueness
This compound’s uniqueness lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C33H29N5O4S |
---|---|
Molecular Weight |
591.7 g/mol |
IUPAC Name |
(2Z)-6-[(4-methoxyphenyl)methyl]-2-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C33H29N5O4S/c1-4-16-42-28-15-12-23(17-21(28)2)30-24(20-37(36-30)25-8-6-5-7-9-25)19-29-32(40)38-33(43-29)34-31(39)27(35-38)18-22-10-13-26(41-3)14-11-22/h5-15,17,19-20H,4,16,18H2,1-3H3/b29-19- |
InChI Key |
LAHLEXNIYSXPAZ-CEUNXORHSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)C |
Origin of Product |
United States |
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